![molecular formula C26H23Cl2N3O3S2 B2878246 4-[bis(2-chloroethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide CAS No. 324540-98-9](/img/structure/B2878246.png)
4-[bis(2-chloroethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
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Description
4-[bis(2-chloroethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as BCNU, which is an abbreviation for its full chemical name. BCNU belongs to the class of alkylating agents, which are chemicals that can modify DNA molecules by adding alkyl groups to them. This property makes BCNU a valuable tool for studying DNA damage and repair mechanisms, as well as for developing new cancer treatments.
Scientific Research Applications
Analytical Chemistry
Analytical chemists employ methods like gas chromatography coupled with Fourier-transform infrared spectroscopy (GC/FTIR) to identify and quantify this compound and its related substances in various matrices . This is vital for quality control and ensuring the purity of pharmaceutical products.
properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23Cl2N3O3S2/c27-15-17-31(18-16-28)36(33,34)22-13-11-21(12-14-22)25(32)30-26-29-23(19-7-3-1-4-8-19)24(35-26)20-9-5-2-6-10-20/h1-14H,15-18H2,(H,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSQYOJWNURHOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Cl2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide |
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